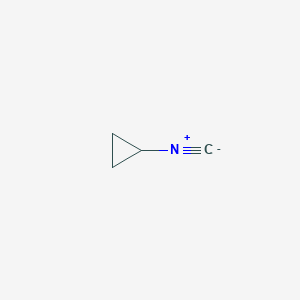
3-Isobutoxybenzaldehyde
説明
Synthesis Analysis
The synthesis of related benzaldehyde derivatives is described in the first paper, where a short synthesis route for tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde is developed. This synthesis involves the use of HBr-DMSO as an effective oxidant and achieves an overall yield of 45% for the four-step process starting from 2-tert-butyl-p-cresol . Although this synthesis is for a different compound, the methodology could potentially be adapted for the synthesis of this compound by considering the substitution of the tert-butyl group with an isobutoxy group at the appropriate position on the benzene ring.
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with an isobutoxy group (-OCH_2CH(CH_3)_2) attached to the third carbon and an aldehyde group (-CHO) attached to the first carbon. The papers do not provide specific information on the molecular structure of this compound, but the structure of benzaldehyde derivatives can be inferred to have similar aromatic ring properties and substituent effects .
Chemical Reactions Analysis
The second paper discusses a novel three-component reaction involving a 2-hydroxybenzaldehyde derivative, which could be structurally similar to this compound if the isobutoxy group were to be replaced with a hydroxy group. This reaction proceeds with an iminium ion intermediate and an isocyanide in the presence of silica gel to afford benzo[b]furan derivatives . While this reaction does not directly involve this compound, it suggests that benzaldehyde derivatives can participate in multi-component reactions to form heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, based on the structure of benzaldehyde derivatives, it can be inferred that this compound would likely be a liquid at room temperature and could exhibit properties such as a characteristic aldehyde smell. The presence of the isobutoxy group could influence the compound's solubility in organic solvents and its reactivity in chemical reactions .
科学的研究の応用
1. Chemical Synthesis and Applications in Various Industries
3-Isobutoxybenzaldehyde, as a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), has gained attention in chemical synthesis and is used in food and pharmaceutical industries. The synthesis methods and applications of compounds like isovanillin have become increasingly relevant due to their demand in the market. Biotechnology and plant cell culture technology offer prospective pathways for preparing such compounds (Huang Xiao-fen, 2015).
2. Electrocatalytic Activity and Biosensor Design
Studies on dihydroxybenzaldehyde (DHB) isomers, which are structurally related to this compound, reveal their potential in electrocatalytic activity. These compounds, when electrodeposited onto glassy carbon electrodes, exhibit catalytic activity in the electrooxidation of NADH. This property can be utilized in designing biosensors based on coupled dehydrogenase enzymatic activities (F. Pariente et al., 1996).
3. Vasculoprotective Effects
3-Hydroxybenzaldehyde, a precursor to this compound, shows significant vasculoprotective effects. In studies involving endothelial cells, vascular smooth muscle cells, and various animal models, this compound demonstrated the ability to inhibit vascular smooth muscle cells proliferation and inflammation in endothelial cells. Such findings indicate its potential as a therapeutic agent for vascular-related diseases (Byung Soo Kong et al., 2016).
4. Polymer Synthesis and Thermal Properties
Research into the polymerization of 3-hydroxybenzaldehyde has explored its potential in creating polymers with unique thermal properties. Oxidative polycondensation methods have been used to synthesize oligomers with reactive aldehyde and hydroxyl groups, demonstrating solubility in polar organic solvents. These oligomers exhibit significant thermal stability, which could be relevant for various industrial applications (H. Mart et al., 2006).
5. Fluorescent pH Sensor Design
A compound structurally similar to this compound, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, has been identified as a highly selective fluorescent pH sensor. This property is particularly valuable for studying biological organelles and could have implications for medical and biological research (Uday Saha et al., 2011).
特性
IUPAC Name |
3-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAHWUCUKPTNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374775 | |
| Record name | 3-isobutoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67698-69-5 | |
| Record name | 3-(2-Methylpropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67698-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-isobutoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67698-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)










![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)

